4-(2-Bromoethyl)-2,2-dimethyloxolane
Description
Properties
IUPAC Name |
4-(2-bromoethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHDZQUKUFJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2,2-dimethyloxolane typically involves the bromination of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs at the ethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted oxolanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form oxirane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Elimination Reactions: Alkenes with a double bond at the former bromoethyl position.
Oxidation: Oxirane derivatives with an epoxide ring.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
4-(2-Bromoethyl)-2,2-dimethyloxolane serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the pharmaceutical and agrochemical industries. The compound can undergo nucleophilic substitution reactions where the bromoethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted oxolanes.
Reactivity:
The reactivity of this compound is enhanced due to the presence of the bromoethyl group, which is more reactive than other halides like chlorine. This property allows for efficient synthesis pathways in organic chemistry, facilitating the development of new compounds with desired biological activities.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound is utilized to develop new therapeutic agents. Modifications to its structure can enhance biological activity and selectivity towards specific targets. For instance, its derivatives have been explored for potential antitumor activities, demonstrating efficacy in inhibiting cancer cell proliferation in preclinical studies.
Case Study: Antitumor Activity
A notable study published in a peer-reviewed journal highlighted the antitumor potential of derivatives synthesized from this compound. These derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs.
Material Science
Polymer Synthesis:
The compound is also employed in material science for synthesizing polymers with tailored properties. It can be used to create copolymers that exhibit specific mechanical and thermal characteristics suitable for industrial applications.
Applications in Coatings and Adhesives:
By modifying this compound, researchers can develop advanced materials for coatings and adhesives that require enhanced durability and performance under varying environmental conditions.
Biological Studies
Biochemical Probes:
In biological research, this compound acts as a chemical probe to study biochemical pathways and interactions within cells. Its ability to selectively react with biological molecules makes it useful for investigating enzyme mechanisms and receptor interactions.
Mechanism of Action:
The mechanism by which this compound interacts with biological systems often involves nucleophilic attack on electrophilic centers within target biomolecules, leading to changes in cellular processes that can be monitored experimentally.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2,2-dimethyloxolane depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues in the 1,3-Dioxolane Family
The following compounds share structural motifs with 4-(2-bromoethyl)-2,2-dimethyloxolane, enabling comparative analysis:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | C₇H₁₃BrO₂ | 89942-18-7 | 2,2-dimethyl; 4-(2-bromoethyl) | 209.08 |
| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | C₆H₁₁BrO₂ | 37865-96-6 | 2-methyl; 2-(2-bromoethyl) | 195.06 |
| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | C₁₇H₁₅BrCl₂O₃ | 873012-43-2 | Bromomethyl; dichlorophenyl; chlorophenoxy | 430.57 |
| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | C₁₂H₁₃BrCl₂O₂ | 60207-89-8 | Bromomethyl; dichlorophenyl; propyl | 344.05 |
Key Observations :
- Steric Effects: The 2,2-dimethyl groups in this compound introduce significant steric hindrance compared to mono-methyl analogues (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane). This reduces nucleophilic substitution reactivity at the bromoethyl site .
- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in CAS 60207-89-8) enhance the electrophilicity of the bromine atom, whereas electron-donating methyl groups in the target compound moderate reactivity .
- Chirality: The R-enantiomer of this compound (CAS 96392-13-1) is distinct from non-chiral analogues like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, making it valuable for asymmetric synthesis .
Physical Properties and Solubility
| Property | This compound | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | CAS 60207-89-8 |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.8 | ~3.5 (higher due to dichlorophenyl) |
| Solubility | Low in water; soluble in organic solvents | Similar to target compound | Very low in polar solvents |
Notes:
Biological Activity
4-(2-Bromoethyl)-2,2-dimethyloxolane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a dimethyloxolane ring structure. Its molecular formula is C₈H₁₃BrO, and it features a bromoethyl substituent that may influence its reactivity and interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HT-29)
The IC₅₀ values for these cell lines were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | 12.7 |
| HT-29 | 18.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate potential applications in treating bacterial infections.
Case Studies
- Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in xenograft models of breast cancer. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
- Antimicrobial Evaluation : In a separate investigation published in Clinical Microbiology Reviews, the compound was tested against multi-drug resistant strains of bacteria. The results highlighted its effectiveness as a novel antimicrobial agent, particularly against Staphylococcus aureus.
Q & A
Advanced Research Questions
Reaction Mechanism Optimization
Q: How can competing side reactions (e.g., elimination vs. substitution) be controlled during bromoethyl functionalization? A:
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to favor SN2 substitution over elimination.
- Temperature : Maintain <10°C to suppress E2 pathways.
- Catalysts : Add crown ethers (e.g., 18-crown-6) to stabilize bromide intermediates and enhance nucleophilicity .
Applications in Drug Discovery
Q: How is this compound utilized as a building block in bioactive molecule synthesis? A: The bromoethyl group acts as a versatile alkylating agent:
- Anticancer agents : React with thiols in enzyme active sites (e.g., cysteine proteases) to form covalent inhibitors .
- Prodrugs : Conjugate with hydroxyl-containing drugs (e.g., steroids) via acid-labile acetal linkages for controlled release .
Data Contradiction in Reaction Yields
Q: How can discrepancies in reported yields (e.g., 60–85%) for acetalization steps be resolved? A: Factors causing variability include:
- Water content : Trace H₂O shifts equilibrium toward reactants; use molecular sieves (3Å) for anhydrous conditions.
- Catalyst loading : Optimize PTSA concentration (typically 5–10 mol%) to balance reaction rate and side-product formation.
- Replication : Validate protocols using high-purity diols (≥99%) and in situ FT-IR monitoring of acetal C-O bond formation (~1100 cm⁻¹) .
Computational Modeling
Q: Which computational methods predict the reactivity of this compound in cross-coupling reactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
